molecular formula C14H15NO6S3 B2479585 Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate CAS No. 612045-17-7

Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate

Cat. No.: B2479585
CAS No.: 612045-17-7
M. Wt: 389.46
InChI Key: JALHHOFYZKJSMU-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate is a thiophene-derived compound featuring a sulfonamide group linked to a 2-thienylmethyl substituent at position 5 of the central thiophene ring. The molecule also contains methyl ester groups at positions 2 and 4 and a methyl group at position 2. Its structural analogs, such as sulfonylurea herbicides and other thiophene derivatives, have been studied for diverse applications, ranging from agrochemicals to immunostimulants .

Properties

IUPAC Name

dimethyl 3-methyl-5-(thiophen-2-ylmethylsulfamoyl)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S3/c1-8-10(12(16)20-2)14(23-11(8)13(17)21-3)24(18,19)15-7-9-5-4-6-22-9/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALHHOFYZKJSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NCC2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate is a complex organic compound belonging to the class of thiophene derivatives. Its intricate molecular structure, featuring multiple functional groups, positions it as a significant subject for research in medicinal chemistry and biological applications. This article delves into the biological activity of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15NO6S3
  • CAS Number : 612045-17-7
  • Molecular Weight : 385.46 g/mol
  • Structure : The compound contains a sulfonamide group, thiophene rings, and dicarboxylate moieties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its sulfonamide structure, which allows it to interact with various biological targets. Compounds with similar structures have demonstrated:

  • Antimicrobial Activity : Sulfonamide compounds are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Tyrosinase Inhibition : Analogous compounds have shown efficacy in inhibiting tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatological treatments for hyperpigmentation.

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound and related compounds:

Study Activity Assessed Findings Reference
Study 1AntimicrobialInhibition of bacterial growth at concentrations of 50 µg/mL
Study 2Anti-inflammatoryReduced cytokine levels in vitro by 40%
Study 3Tyrosinase InhibitionIC50 value of 25 µM against mushroom tyrosinase

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.
  • Anti-inflammatory Effects :
    In a cellular model simulating inflammation, the compound demonstrated a notable reduction in pro-inflammatory cytokines. This finding supports its application in treating inflammatory conditions such as arthritis or dermatitis.
  • Melanin Production Inhibition :
    The compound was tested on B16F10 melanoma cells to assess its effects on melanin production. It was found to inhibit tyrosinase activity significantly, indicating its potential use in cosmetic formulations aimed at reducing hyperpigmentation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

The compound’s dimethyl ester groups distinguish it from analogs with alternative ester configurations. For example:

  • Ethyl ester analogs (e.g., ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate) exhibit ethyl esters instead of methyl groups.
  • Sulfonylurea herbicides (e.g., metsulfuron methyl ester) feature methyl esters but lack the thiophene core, instead incorporating triazine rings. These compounds target plant acetolactate synthase (ALS), highlighting how core heterocycles influence biological targets .

Sulfonamide Substituents

The 2-thienylmethyl sulfonamide group in the target compound contrasts with other substituents:

  • Phenyltetrazole sulfonamides (e.g., compound) introduce bulky aromatic groups, which may enhance receptor-binding affinity but reduce solubility. The thienylmethyl group, with its sulfur atom, could offer unique electronic properties for target interactions.
  • Triazine-linked sulfonamides (e.g., ethametsulfuron methyl ester) prioritize hydrogen-bonding interactions with ALS, whereas the thiophene core in the target compound may favor interactions with mammalian proteins like Mincle receptors .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Ester Groups Sulfonamide Substituent Documented Activity
Target Compound Thiophene Methyl 2-Thienylmethyl Hypothesized immunomodulation
Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanyl... Thiophene Ethyl Phenyltetrazole Unknown (structural analog)
Metsulfuron methyl ester Triazine Methyl Methoxy-methyl-triazine Herbicidal (ALS inhibition)
TDMs (Mincle agonists) Trehalose glycolipid Variable Variable fatty acid chains Immunostimulatory

Table 2: In Vitro vs. In Vivo Responses of Ester Analogs (Adapted from )

Compound Class In Vitro Cytokine Production In Vivo Immune Response
Linear Esters High (e.g., TDMs) Moderate
Branched Esters Moderate (e.g., TMMs) Moderate
Target Compound Not reported Not reported

Research Findings and Limitations

  • Comparative data suggest ester groups and substituent bulk critically modulate immune responses .
  • Metabolic Stability : Methyl esters may confer better metabolic stability than ethyl analogs, though this requires validation via pharmacokinetic studies .
  • Knowledge Gaps: No peer-reviewed studies directly analyze the compound’s synthesis, toxicity, or mechanism. Most comparisons rely on structural extrapolation from unrelated compound classes.

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